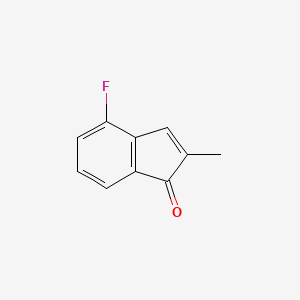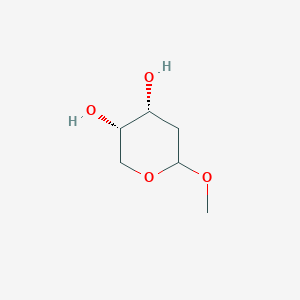
L-erythro-Pentopyranoside, methyl 2-deoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-erythro-Pentopyranoside, methyl 2-deoxy-: is a chemical compound with the molecular formula C6H12O4. It is a derivative of pentopyranoside, where the hydroxyl group at the second position is replaced by a hydrogen atom, making it a deoxy sugar. This compound is often used in various biochemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-erythro-Pentopyranoside, methyl 2-deoxy- typically involves the glycosylation of a suitable sugar precursor. One common method is the reaction of a protected sugar derivative with methanol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Room temperature to 60°C
Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid
Solvent: Methanol or a mixture of methanol and water
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable processes, such as:
Continuous flow reactors: For better control over reaction conditions and higher yields
Enzymatic synthesis: Using glycosyltransferases to catalyze the formation of the glycosidic bond
Chemical Reactions Analysis
Types of Reactions: L-erythro-Pentopyranoside, methyl 2-deoxy- undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding lactones or acids using oxidizing agents like potassium permanganate
Reduction: Reduction of the glycosidic bond to form alditols using reducing agents like sodium borohydride
Substitution: Nucleophilic substitution reactions at the anomeric carbon
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution
Reduction: Sodium borohydride in methanol
Substitution: Nucleophiles such as thiols or amines in the presence of a base
Major Products Formed:
Oxidation: Lactones or carboxylic acids
Reduction: Alditols
Substitution: Thioglycosides or aminoglycosides
Scientific Research Applications
L-erythro-Pentopyranoside, methyl 2-deoxy- is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of more complex carbohydrates and glycosides
Biology: In studies of carbohydrate metabolism and enzyme specificity
Medicine: As a potential therapeutic agent or as a precursor for drug synthesis
Industry: In the production of biodegradable polymers and as a stabilizer in various formulations
Mechanism of Action
The mechanism of action of L-erythro-Pentopyranoside, methyl 2-deoxy- involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate or inhibitor for glycosidases and glycosyltransferases, affecting the metabolism and function of carbohydrates. The molecular targets and pathways involved include:
Glycosidases: Enzymes that hydrolyze glycosidic bonds
Glycosyltransferases: Enzymes that catalyze the transfer of sugar moieties to acceptor molecules
Comparison with Similar Compounds
L-erythro-Pentopyranoside, methyl 2-deoxy- can be compared with other similar compounds, such as:
Methyl 2-deoxy-D-ribopyranoside: Another deoxy sugar with similar structural properties but different stereochemistry
Methyl 2-deoxy-β-L-erythro-pentopyranoside: A stereoisomer with different biological activity
Uniqueness:
L-erythro-Pentopyranoside, methyl 2-deoxy-: is unique due to its specific stereochemistry and the absence of a hydroxyl group at the second position, which imparts distinct chemical and biological properties.
Conclusion
L-erythro-Pentopyranoside, methyl 2-deoxy- is a versatile compound with significant applications in various fields of scientific research. Its unique structural features and reactivity make it a valuable tool for studying carbohydrate chemistry and developing new therapeutic agents.
Properties
Molecular Formula |
C6H12O4 |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
(3S,4R)-6-methoxyoxane-3,4-diol |
InChI |
InChI=1S/C6H12O4/c1-9-6-2-4(7)5(8)3-10-6/h4-8H,2-3H2,1H3/t4-,5+,6?/m1/s1 |
InChI Key |
CYLGOSOYSUHPCY-XSYQQOMZSA-N |
Isomeric SMILES |
COC1C[C@H]([C@H](CO1)O)O |
Canonical SMILES |
COC1CC(C(CO1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


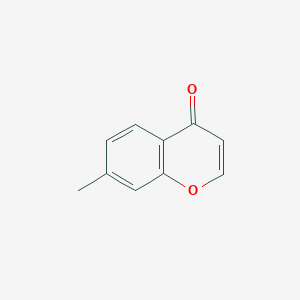
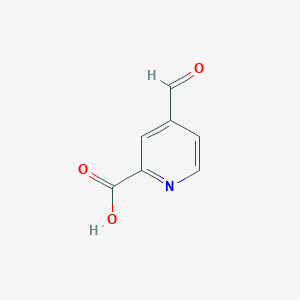
![3-Methyl-1,4,6,7-tetrahydro-pyrazolo[3,4-c]pyridin-5-one](/img/structure/B11921505.png)
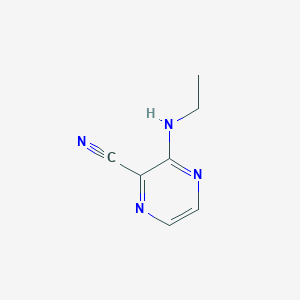

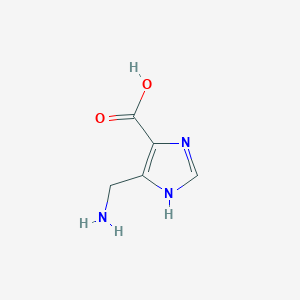

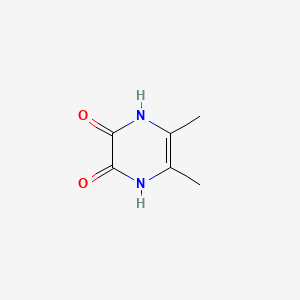
![1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B11921564.png)
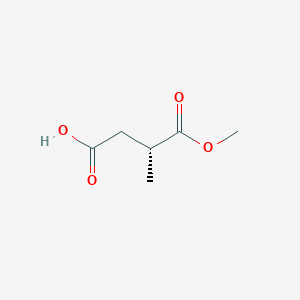
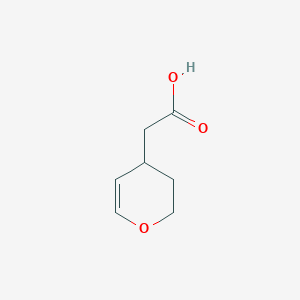
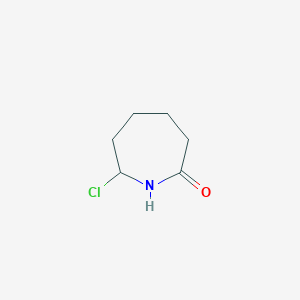
![5-amino-3H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B11921579.png)
